
1,1'-Bis(4-chlorophenyl)-4,4'-bipyridin-1-ium dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Bis(4-chlorophenyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound known for its unique structure and properties It consists of two 4-chlorophenyl groups attached to a bipyridin-1-ium core, with two chloride ions balancing the charge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis(4-chlorophenyl)-4,4’-bipyridin-1-ium dichloride typically involves the reaction of 4-chlorobenzyl chloride with 4,4’-bipyridine under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
化学反応の分析
Types of Reactions
1,1’-Bis(4-chlorophenyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous sodium hydroxide for hydroxide substitution.
Major Products Formed
Oxidation: Formation of corresponding bipyridinium dioxides.
Reduction: Formation of bipyridinium dihydrides.
Substitution: Formation of hydroxyl or amine-substituted bipyridinium compounds.
科学的研究の応用
1,1’-Bis(4-chlorophenyl)-4,4’-bipyridin-1-ium dichloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Studied for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of 1,1’-Bis(4-chlorophenyl)-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
1,1’-Bis(4-chlorophenyl)-2,2,2-trichloroethane (DDT): Known for its use as an insecticide.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDD): A metabolite of DDT with similar properties.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethene (DDE): Another metabolite of DDT, known for its persistence in the environment.
Uniqueness
1,1’-Bis(4-chlorophenyl)-4,4’-bipyridin-1-ium dichloride is unique due to its bipyridinium core, which imparts distinct chemical and biological properties compared to other similar compounds
特性
CAS番号 |
60095-54-7 |
|---|---|
分子式 |
C22H16Cl4N2 |
分子量 |
450.2 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-4-[1-(4-chlorophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C22H16Cl2N2.2ClH/c23-19-1-5-21(6-2-19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-7-3-20(24)4-8-22;;/h1-16H;2*1H/q+2;;/p-2 |
InChIキー |
WGXHEGNRWXUBKA-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)Cl)Cl.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
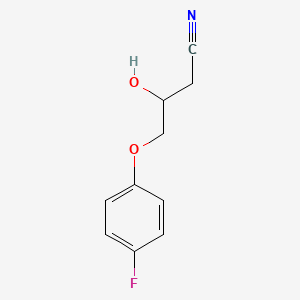
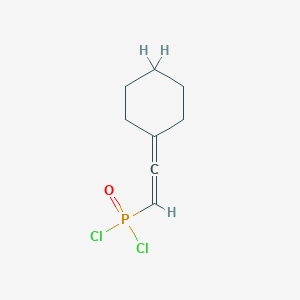
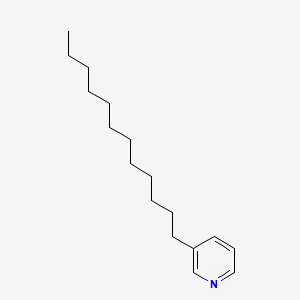
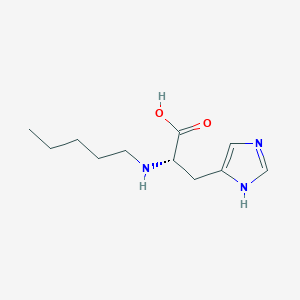
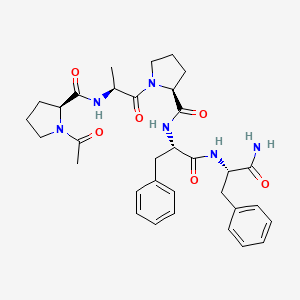
![Acetamide, N,N'-[(4-nitrophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14615952.png)
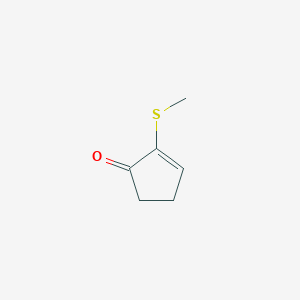
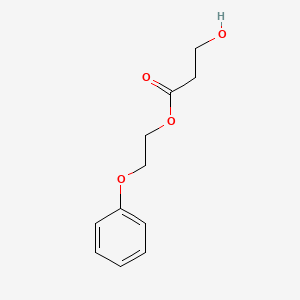
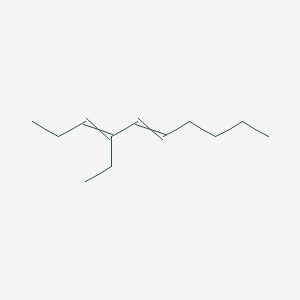
![5-(But-2-en-2-yl)-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14615978.png)
![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)

